Ergosterol D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

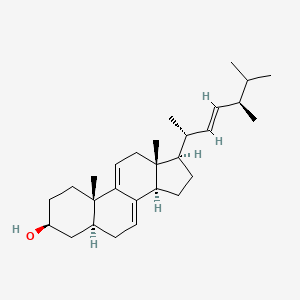

Ergosterol D is an ergostanoid. It has a role as a metabolite.

Applications De Recherche Scientifique

1. Ergosterol as a Precursor in Vitamin D Synthesis

Ergosterol D, when exposed to UV radiation, transforms into vitamin D, a process that has been explored in various studies. The transformation of ergosterol into vitamin D through irradiation was a significant discovery in the early 20th century. This process is essential in producing vitamin D supplements and understanding vitamin D's role in human health (Askew et al., 1930).

2. Role in Fungal Membranes and Antifungal Targets

Ergosterol is a major component of fungal cell membranes, crucial for fungal growth and viability. Research has focused on ergosterol's biosynthesis in fungi like Aspergillus fumigatus, highlighting its potential as a target for antifungal therapies. Understanding ergosterol's biosynthesis can aid in developing more effective antifungal treatments and combating antifungal resistance (Alcazar-Fuoli & Mellado, 2013).

3. Ergosterol in Yeast and Gene Regulation

Ergosterol's biosynthesis in yeast, particularly its gene regulation, has been a subject of extensive study. This research provides insights into ergosterol's role in medical chemistry and its function as a precursor to vitamin D2, highlighting its importance in industrial and pharmaceutical applications (Yi, 2010).

4. Dietary Impact on Vitamin D Metabolism

A study on the effect of ergosterol intake in mice revealed its impact on vitamin D metabolism. Mice consuming ergosterol showed increased vitamin D concentrations in their serum and liver, indicating that ergosterol can influence vitamin D levels in the body without affecting vitamin D hydroxylation in the liver (Baur et al., 2019).

5. Ergosterol in Industrial and Pharmaceutical Use

Ergosterol plays a significant role in various industries, serving as a key raw material in food, feed, and pharmaceutical sectors. Its physiological functions in yeast, molds, and certain plants make it a valuable component for industrial applications, including ergosterol breeding and extraction methodologies (Cao Longhu, 2014).

6. Ergosterol in Medicinal Research

Ergosterol's physiological functions have led to its use in developing novel drugs. For instance, research indicates ergosterol's potential in alleviating kidney injury in diabetic mice, suggesting its therapeutic applications in diabetes management (Ang et al., 2015).

Propriétés

Nom du produit |

Ergosterol D |

|---|---|

Formule moléculaire |

C28H44O |

Poids moléculaire |

396.6 g/mol |

Nom IUPAC |

(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,14,18-22,24-25,29H,9,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1 |

Clé InChI |

XSMGJKKUFBTARU-MJXYXNKESA-N |

SMILES isomérique |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canonique |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4Z,7R,17R)-4-Ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1252260.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)

![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)

![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)

![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)